

Application Notes and Protocols: Synthesis and Purification of Angiogenin (108-122)

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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B15571401

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Introduction

Angiogenin (ANG) is a potent pro-angiogenic protein involved in the formation of new blood vessels. The C-terminal fragment, **Angiogenin (108-122)**, has been identified as an inhibitor of the enzymatic and biological activities of the full-length angiogenin protein. This property makes it a molecule of interest for research into anti-angiogenic therapies. This document provides a detailed protocol for the chemical synthesis and subsequent purification of the **Angiogenin (108-122)** peptide fragment.

The synthesis is based on a standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Specifications

A summary of the key chemical properties of **Angiogenin (108-122)** is provided in the table below.

Property	Value
Amino Acid Sequence	Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg
One-Letter Code	ENGLPVHLDQSIFRR
Molecular Formula	C ₇₈ H ₁₂₅ N ₂₅ O ₂₃
Molecular Weight	1780.98 g/mol
CAS Number	112173-49-6[1]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-122)

This protocol outlines the manual synthesis of **Angiogenin (108-122)** using Fmoc chemistry. The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Arginine) and proceeding to the N-terminal amino acid (Glutamic acid).

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Dichloromethane (DCM)
- Methanol (MeOH)

- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[2]
- Cold diethyl ether

Equipment:

- Peptide synthesis vessel
- Shaker
- Filtration apparatus
- Lyophilizer

Protocol:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes and drain.
 - Repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
 - Pre-activate for 5 minutes.

- Add the activated amino acid solution to the deprotected resin.
- Agitate for 2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
- Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the **Angiogenin (108-122)** sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
- Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. [\[2\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh cleavage cocktail.
- Peptide Precipitation and Lyophilization:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold diethyl ether two more times.
 - Dry the crude peptide pellet under a stream of nitrogen.
 - Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize.

Part 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude, lyophilized peptide is purified using preparative RP-HPLC.

Materials:

- Crude **Angiogenin (108-122)** peptide
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- HPLC-grade water and acetonitrile

Equipment:

- Preparative HPLC system with a UV detector
- Preparative C18 column (e.g., 10 μm particle size, 100 \AA pore size, 250 x 21.2 mm)
- Fraction collector
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.
- Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Purification:
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

- Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **Angiogenin (108-122)** peptide.

Part 3: Quality Control

The identity and purity of the final peptide should be confirmed by analytical methods.

Analytical RP-HPLC:

- Column: Analytical C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm)
- Mobile Phases: As described for preparative RP-HPLC.
- Gradient: A typical analytical gradient is 5% to 65% Mobile Phase B over 30 minutes.
- Detection: UV at 220 nm.

Mass Spectrometry:

- Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the peptide.^{[3][4]} The expected monoisotopic mass should be consistent with the calculated value for C₇₈H₁₂₅N₂₅O₂₃.

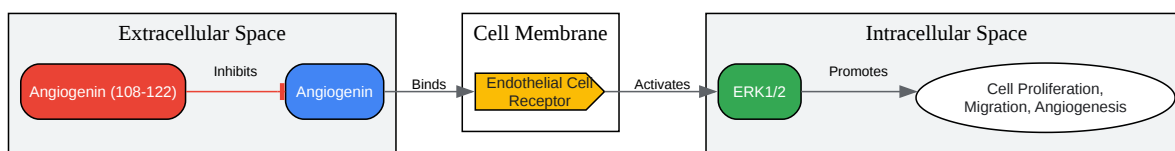
Expected Results

The synthesis and purification protocol described should yield **Angiogenin (108-122)** with a purity of >95% as determined by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry, with the observed molecular weight matching the theoretical value.

Parameter	Expected Value
Purity (by analytical RP-HPLC)	> 95%
Identity (by Mass Spectrometry)	Observed MW should match theoretical MW of 1780.98 Da

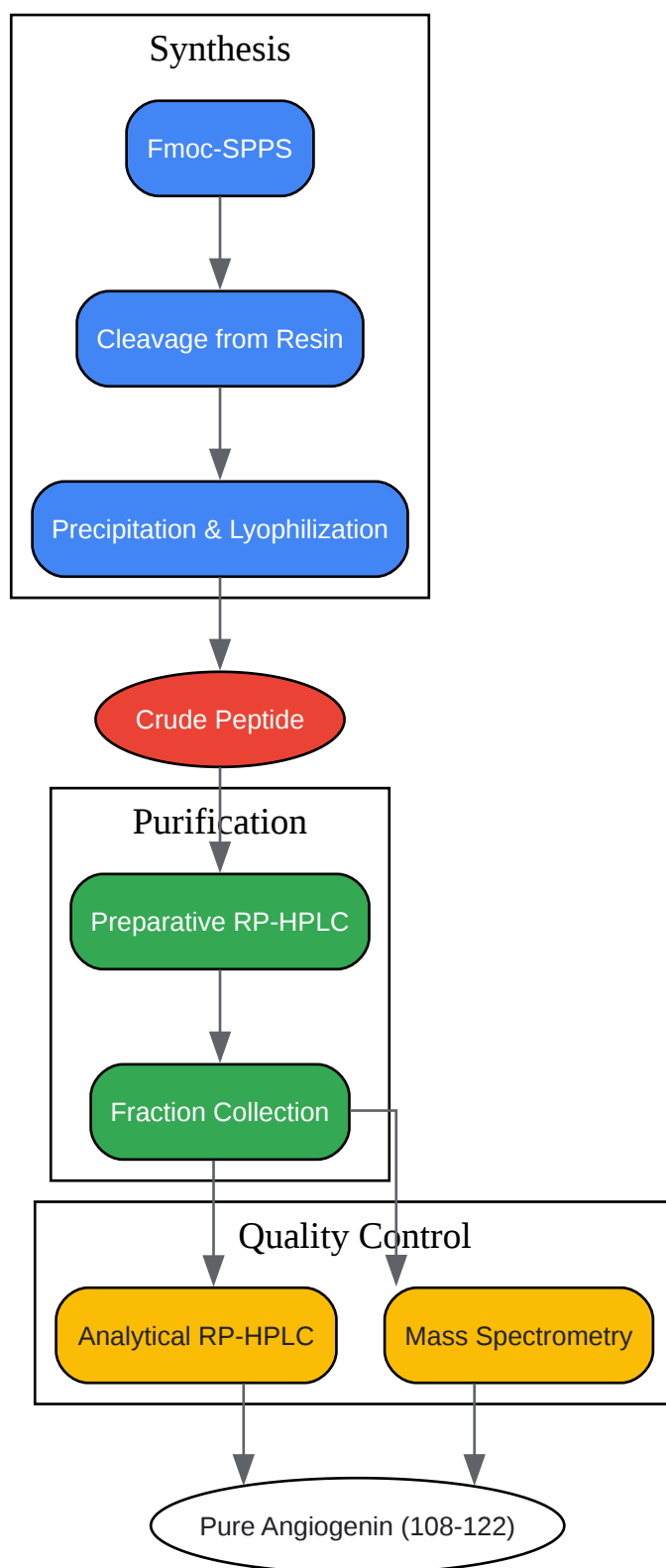
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed inhibitory mechanism of **Angiogenin (108-122)** on the full-length Angiogenin signaling pathway and the experimental workflow for its synthesis and purification.



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Caption: Inhibitory action of **Angiogenin (108-122)** on Angiogenin signaling.



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Caption: Workflow for **Angiogenin (108-122)** synthesis and purification.

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